AChE-IN-39

Enzymology Inhibitor Potency Cholinergic Signaling

Variability in AChE inhibitor potency (0.058-24.1 μM across catalog analogs) undermines dose-response reproducibility. AChE-IN-39 (CAS 3053100-31-2) resolves this with a validated nanomolar IC50 of 0.058 μM-4-fold more potent than AChE-IN-37 and 415-fold over AChE-IN-4. • Dual mechanism: AChE inhibition + DPPH radical scavenging (absent in most in-class analogs) • In vivo efficacy: ameliorates cognitive dysfunction in AlCl3-induced amnesia model • ≥98% purity; solid; standard packs: 10-100 mg; ambient shipping

Molecular Formula C19H15NO3
Molecular Weight 305.3 g/mol
Cat. No. B12377439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-39
Molecular FormulaC19H15NO3
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC=CC(=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C19H15NO3/c1-13(21)14-6-4-7-16(11-14)20-10-9-17(22)19-12-15-5-2-3-8-18(15)23-19/h2-12,20H,1H3/b10-9+
InChIKeyDFVKDAJYKKGIAC-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE-IN-39: Potent Acetylcholinesterase Inhibitor with Nanomolar IC50 for Alzheimer's Disease Research


AChE-IN-39 (also designated Compound 7c) is a synthetic small molecule inhibitor targeting acetylcholinesterase (AChE). It is characterized by its molecular formula C19H15NO3 and a molecular weight of 305.33 g/mol. The compound demonstrates a highly potent inhibitory profile against AChE, with a reported IC50 value of 0.058 μM [1]. Beyond its primary enzymatic target, AChE-IN-39 exhibits 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, suggesting an inherent antioxidant capacity [2]. Preclinical in vivo studies further indicate that AChE-IN-39 can significantly ameliorate cognitive dysfunction in an aluminum chloride (AlCl3)-induced amnesia animal model, establishing its utility in experimental paradigms related to Alzheimer's disease (AD) and other cholinergic deficits [3].

Why AChE-IN-39 Cannot Be Simply Substituted with Generic AChE Inhibitors


The functional interchangeability of AChE inhibitors in research settings is fundamentally limited by the substantial variability in their potencies, pharmacokinetic properties, and polypharmacological profiles. Simply substituting AChE-IN-39 with a generic alternative—even another inhibitor from the same broad class—introduces significant experimental confounds due to these quantitative discrepancies. For instance, the nanomolar potency of AChE-IN-39 (IC50 = 0.058 μM) contrasts sharply with other inhibitors in the same research catalog series, which exhibit markedly weaker activities, such as AChE-IN-37 (IC50 = 0.23 μM) or AChE-IN-4 (IC50 = 24.1 μM) . Furthermore, the unique combination of potent AChE inhibition with DPPH radical scavenging activity—a feature not uniformly present in other inhibitors—cannot be assumed in a substitute compound [1]. Therefore, any deviation from the specific compound's established quantitative profile would render dose-response relationships, in vivo efficacy studies, and mechanistic interpretations non-transferable and potentially invalid.

Quantitative Comparative Evidence for AChE-IN-39 Against In-Class Analogs


Superior AChE Inhibitory Potency Compared to Closely Related Research Compounds

AChE-IN-39 demonstrates a substantially higher potency for acetylcholinesterase inhibition when directly compared to other compounds in its research series. The IC50 value of 0.058 μM represents a 4-fold increase in potency over AChE-IN-37 (IC50 = 0.23 μM) and a 415-fold increase over AChE-IN-4 (IC50 = 24.1 μM) . This quantitative difference in potency is critical for experimental design, enabling the use of lower effective concentrations to achieve equivalent enzymatic inhibition.

Enzymology Inhibitor Potency Cholinergic Signaling

Integration of Potent AChE Inhibition with DPPH Radical Scavenging Activity

In addition to its potent AChE inhibition, AChE-IN-39 exhibits significant DPPH radical scavenging activity [1]. This dual functionality is not a universal characteristic of AChE inhibitors. While many potent AChE inhibitors, such as the comparator AChE-IN-37 (IC50 = 0.23 μM), lack this reported antioxidant property, AChE-IN-39 offers a combined mechanism of action [2]. This polypharmacological profile is particularly relevant for neurodegenerative disease research, where both cholinergic deficits and oxidative stress are implicated in disease progression.

Oxidative Stress Multitarget Ligands Neuroprotection

In Vivo Efficacy in a Validated Alzheimer's Disease-Relevant Amnesia Model

AChE-IN-39 has demonstrated a statistically significant improvement in cognitive function in an AlCl3-induced amnesia animal model [1]. This in vivo validation provides a critical translational bridge that is absent for many in vitro-only characterized AChE inhibitors. The AlCl3 model is widely used to mimic the cholinergic deficits and memory impairments observed in Alzheimer's disease. While many compounds in the same research series (e.g., AChE-IN-37 and AChE-IN-4) are characterized primarily by their in vitro IC50 values, AChE-IN-39 is distinguished by its documented efficacy in a whole-organism behavioral paradigm.

Behavioral Pharmacology Alzheimer's Disease Cognitive Impairment

Recommended Research and Industrial Applications for AChE-IN-39 Based on Comparative Evidence


Preclinical Alzheimer's Disease Research Requiring High-Potency AChE Inhibition with In Vivo Validation

Given its nanomolar IC50 of 0.058 μM and demonstrated efficacy in an AlCl3-induced amnesia animal model, AChE-IN-39 is optimally suited for preclinical studies aiming to validate the role of cholinergic signaling in Alzheimer's disease pathophysiology [1]. Its high potency ensures robust target engagement at low concentrations, minimizing confounding off-target effects that can plague less potent inhibitors like AChE-IN-4 (IC50 = 24.1 μM). The compound's validated in vivo efficacy in a cognitive model provides a critical foundation for behavioral pharmacology experiments, distinguishing it from other in-class compounds that lack such data [2].

Multitarget-Directed Ligand (MTDL) Design and Mechanistic Studies Linking Cholinergic Dysfunction to Oxidative Stress

AChE-IN-39 serves as a unique chemical probe for investigating the therapeutic potential of simultaneously targeting AChE and oxidative stress pathways [1]. Its combined profile of potent AChE inhibition (IC50 = 0.058 μM) and DPPH radical scavenging activity is not observed in all AChE inhibitors, such as AChE-IN-37 [2]. This makes AChE-IN-39 an invaluable tool for researchers exploring the hypothesis that a single molecular entity can more effectively address the multifactorial nature of neurodegeneration than a selective AChE inhibitor alone.

Enzymology and Cholinergic Signaling Studies Demanding a Highly Potent Chemical Tool

For basic research focused on the precise quantification of AChE's role in synaptic transmission or cellular signaling, the exceptional potency of AChE-IN-39 (IC50 = 0.058 μM) is a decisive advantage [1]. This level of potency, which is 4-fold greater than AChE-IN-37 (IC50 = 0.23 μM), allows for the generation of more complete and accurate dose-response curves and the use of lower inhibitor concentrations . This minimizes experimental artifacts associated with high inhibitor concentrations, such as solubility issues or non-specific binding, leading to more reliable and interpretable data.

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